Cas no 1234616-71-7 (4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid)
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Chemical and Physical Properties
Names and Identifiers
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- 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
- P12153
- CS-0163672
- 4-BROMO-1H-PYRROLO[2,3-B]PYRIDINE-2-CARBOXYLICACID
- PB28707
- PS-15351
- SCHEMBL22554070
- DB-426106
- 4-BROMO-7-AZAINDOLE-2-CARBOXYLIC ACID
- EN300-243835
- 1234616-71-7
- 848-788-2
- 4-bromo-1H-pyrrolo(2,3-b)pyridine-2-carboxylic acid
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- MDL: MFCD17214375
- Inchi: 1S/C8H5BrN2O2/c9-5-1-2-10-7-4(5)3-6(11-7)8(12)13/h1-3H,(H,10,11)(H,12,13)
- InChI Key: COJWBXBDGSTDLG-UHFFFAOYSA-N
- SMILES: BrC1C=CN=C2C=1C=C(C(=O)O)N2
Computed Properties
- Exact Mass: 239.95344g/mol
- Monoisotopic Mass: 239.95344g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 2
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 13
- Rotatable Bond Count: 1
- Complexity: 224
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.9
- Topological Polar Surface Area: 66Ų
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Chemenu | CM318700-1g |
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1234616-71-7 | 95% | 1g |
$1117 | 2021-06-09 | |
| Enamine | EN300-243835-1g |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1234616-71-7 | 85% | 1g |
$1357.0 | 2023-09-15 | |
| Enamine | EN300-243835-5g |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1234616-71-7 | 85% | 5g |
$3935.0 | 2023-09-15 | |
| Enamine | EN300-243835-10g |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1234616-71-7 | 85% | 10g |
$5837.0 | 2023-09-15 | |
| Chemenu | CM318700-250mg |
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1234616-71-7 | 95%+ | 250mg |
$95 | 2023-11-21 | |
| Chemenu | CM318700-1g |
4-Bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1234616-71-7 | 95%+ | 1g |
$286 | 2023-11-21 | |
| eNovation Chemicals LLC | Y1221081-1g |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1234616-71-7 | 95% | 1g |
$720 | 2024-06-03 | |
| eNovation Chemicals LLC | Y1101415-100mg |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1234616-71-7 | 97% | 100mg |
$170 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1101415-250MG |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1234616-71-7 | 97% | 250mg |
$255 | 2024-05-23 | |
| eNovation Chemicals LLC | Y1101415-500MG |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid |
1234616-71-7 | 97% | 500mg |
$425 | 2024-05-23 |
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Suppliers
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid Related Literature
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Bin Han,Yasuo Shimizu,Gabriele Seguini,Celia Castro,Gérard Ben Assayag,Koji Inoue,Yasuyoshi Nagai,Sylvie Schamm-Chardon,Michele Perego RSC Adv., 2016,6, 3617-3622
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Liao Xiaoqing,Li Ruiyi,Li Zaijun,Sun Xiulan,Wang Zhouping,Liu Junkang New J. Chem., 2015,39, 5240-5248
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Eléonore Resongles,Corinne Casiot,Françoise Elbaz-Poulichet,Rémi Freydier,Odile Bruneel,Christine Piot,Sophie Delpoux,Aurélie Volant,Angélique Desoeuvre Environ. Sci.: Processes Impacts, 2013,15, 1536-1544
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Ross Harder,David C. Dunand,Ian McNulty Nanoscale, 2017,9, 5686-5693
Additional information on 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid
Introduction to 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 1234616-71-7) and Its Emerging Applications in Chemical Biology
4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid, identified by the chemical identifier CAS No. 1234616-71-7, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural framework and versatile reactivity. This bicyclic scaffold, composed of a pyrrole ring fused with a pyridine ring, serves as a privileged structure in medicinal chemistry, enabling the development of novel pharmacological agents targeting various biological pathways.
The< strong> bromo substituent at the 4-position of the pyrrolopyridine core is particularly noteworthy, as it provides a reactive handle for further functionalization through cross-coupling reactions such as Suzuki-Miyaura, Buchwald-Hartwig, and Stille couplings. These transformations are instrumental in constructing more complex molecular architectures, which are often essential for achieving high affinity and selectivity in drug design. The< strong> carboxylic acid moiety at the 2-position further enhances the compound’s utility by allowing for derivatization into amides, esters, or other pharmacophores, thereby expanding its potential applications in drug discovery.
In recent years, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has been extensively explored in the development of inhibitors targeting enzymes involved in cancer metabolism. One notable area of research is its application as a scaffold for kinase inhibitors, particularly those targeting tyrosine kinases that play critical roles in tumor growth and proliferation. For instance, studies have demonstrated that derivatives of this compound can selectively inhibit enzymes such as Abl and JAK2, which are aberrantly activated in certain leukemias and lymphomas. The< strong> bromo group facilitates the introduction of aryl or heteroaryl groups that can interact with the ATP-binding pocket of these kinases, leading to potent inhibition.
Another emerging application of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid lies in its use as a precursor for developing small-molecule modulators of neurotransmitter receptors. The pyrrolopyridine core exhibits structural similarity to certain bioactive natural products, making it an attractive scaffold for designing ligands that interact with G protein-coupled receptors (GPCRs). Recent investigations have shown that analogs of this compound can modulate receptors involved in pain perception and neuroinflammation. For example, modifications at the< strong> 2-carboxylic acid position have led to compounds that exhibit analgesic properties comparable to existing therapeutics but with improved selectivity and reduced side effects.
The< strong> versatility of functionalization offered by 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid also makes it a valuable tool in synthetic chemistry. Researchers have leveraged its reactivity to develop novel methodologies for constructing complex heterocyclic systems. For instance, palladium-catalyzed cross-coupling reactions at the< strong> bromo substituent have been employed to introduce diverse aryl and vinyl groups, enabling the synthesis of libraries of derivatives for high-throughput screening. Additionally, the< strong> carboxylic acid functionality has been utilized to generate thioesters and acyl chlorides, which are key intermediates in peptide coupling and amide bond formation.
In the realm of material science, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid has been explored as a building block for organic semiconductors and light-emitting diodes (OLEDs). The conjugated system inherent in the pyrrolopyridine scaffold allows for efficient charge transport properties when incorporated into π-conjugated polymers or small molecules. Researchers have reported that derivatives of this compound can enhance the performance of OLEDs by improving charge injection and hole mobility. Furthermore, its< strong> bromo group enables further functionalization through polymerization or copolymerization with other monomers to tailor material properties such as solubility and thermal stability.
The< strong> growing interest in biodegradable polymers has also spurred investigations into using 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a monomer for synthesizing environmentally friendly materials. By incorporating this scaffold into polyesters or polycarbonates via ring-opening polymerization or polycondensation reactions, researchers aim to develop materials that degrade under specific conditions while maintaining their functional integrity during use. The< strong> carboxylic acid group, in particular, plays a crucial role in these reactions by facilitating ester bond formation or cyclization processes.
The< strong pharmaceutical industry’s emphasis on structure-based drug design has further highlighted the importance of 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid as a privileged scaffold. High-resolution crystal structures of protein-ligand complexes have revealed how modifications at specific positions on this molecule can optimize binding affinity and selectivity. For example, studies have shown that introducing nitrogen-containing heterocycles at the 5-position relative to the< strong >bromo substituentcan enhance interactions with specific amino acid residues in target proteins. Such insights have guided the development of next-generation inhibitors with improved pharmacokinetic profiles.
In conclusion, 4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carboxylic acid (CAS No. 1234616-71-7) represents a versatile building block with broad applications across multiple disciplines. Its unique structural features enable diverse functionalization strategies that are harnessed in drug discovery、material science,and polymer chemistry。The continued exploration of this scaffold promises to yield novel compounds with significant therapeutic and industrial value,underscoring its importance as a cornerstone molecule in modern chemical research。
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